molecular formula C15H13NO2S B14332237 2-[(Benzenesulfonyl)methyl]-1H-indole CAS No. 107081-91-4

2-[(Benzenesulfonyl)methyl]-1H-indole

Cat. No.: B14332237
CAS No.: 107081-91-4
M. Wt: 271.3 g/mol
InChI Key: CTADAZUGTLWMSQ-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1H-indole is an indole derivative featuring a benzenesulfonylmethyl group (-CH₂-SO₂-C₆H₅) at the 2-position of the indole core. This compound is synthesized via coupling reactions involving indole-based precursors such as 3-(1H-indol-3-yl)propanoic acid or substituted indole carboxylic acids, with benzenesulfonamide reagents under catalytic conditions (e.g., EDCI, HOBt, or T3P in solvents like THF or DMF/DCM) . The structure is confirmed by ¹H NMR, which typically shows peaks for the sulfonamide NH₂ group at 7.20–7.50 ppm and the indole NH at 10.20–10.80 ppm . Its design leverages the sulfonyl group’s electron-withdrawing properties and the indole scaffold’s bioactivity, making it a candidate for therapeutic applications, including enzyme inhibition .

Properties

CAS No.

107081-91-4

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1H-indole

InChI

InChI=1S/C15H13NO2S/c17-19(18,14-7-2-1-3-8-14)11-13-10-12-6-4-5-9-15(12)16-13/h1-10,16H,11H2

InChI Key

CTADAZUGTLWMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-1H-indole can be achieved through several methods. One common approach involves the sulfonylation of indole derivatives. For instance, the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield the desired product . Another method involves the use of benzenesulfonyl hydrazides as sulfonylating agents in the presence of oxidants like hydrogen peroxide .

Industrial Production Methods

Industrial production of 2-[(Benzenesulfonyl)methyl]-1H-indole typically involves large-scale sulfonylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 2: Functional Group Comparison

Compound Type Functional Group Hydrogen Bonding Flexibility Example Activity (Enzyme Inhibition)
Sulfonamide derivatives -SO₂-NH- High Low IC₅₀ = 0.2–1.5 µM (Carbonic Anhydrase)
Sulfonylmethyl derivatives -CH₂-SO₂- Moderate High IC₅₀ = Not reported

Piperidine/Piperazine-Modified Indoles

Compounds like N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) and 5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole (13) () incorporate nitrogen-containing heterocycles. These modifications enhance lipid solubility and membrane permeability compared to sulfonylmethyl derivatives. However, they may lack the sulfonyl group’s electron-withdrawing effects, reducing affinity for certain enzymatic targets .

Pharmacological Derivatives: Eletriptan Hydrobromide

Eletriptan Hydrobromide contains a 5-[2-(phenylsulfonyl)ethyl]indole moiety. While structurally distinct, its phenylsulfonyl group shares electronic similarities with 2-[(Benzenesulfonyl)methyl]-1H-indole. Eletriptan’s clinical success as a migraine therapeutic underscores the pharmacological relevance of sulfonyl-indole hybrids .

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